Cycloionone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: Cycloionone can be synthesized through various synthetic routes. One common method involves the cyclization of β-ionone under acidic conditions. The reaction typically requires a strong acid catalyst, such as sulfuric acid, and is carried out at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods: In industrial settings, this compound is produced using large-scale chemical reactors where β-ionone is subjected to cyclization under controlled conditions. The process involves precise temperature and pressure control to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Cycloionone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a metal catalyst like palladium or platinum, leading to the formation of cycloionol.

Substitution: this compound can undergo substitution reactions with nucleophiles such as amines or alcohols under basic conditions.

Major Products:

Oxidation: Carboxylic acids

Reduction: Cycloionol

Substitution: Various substituted this compound derivatives

Scientific Research Applications

Fragrance and Flavor Industry

1.1 Use in Fragrances

Cycloionone is primarily utilized in the fragrance industry due to its pleasant aroma, which resembles that of violets. It is often incorporated into perfumes and scented products to enhance their olfactory profile. The compound's safety assessment indicates that it does not pose significant risks for skin sensitization or mutagenicity at current usage levels, making it suitable for cosmetic applications .

1.2 Flavoring Agent

In addition to fragrances, this compound serves as a flavoring agent in food products. Its unique scent profile can enhance the sensory experience of various food items, contributing to the overall flavor complexity. Regulatory assessments have confirmed its safe use in food products within established concentration limits .

Toxicological Studies

2.1 Safety Assessments

Studies on this compound have demonstrated low toxicity levels, with no significant mutagenic or clastogenic effects observed in vitro. The compound has been evaluated for reproductive toxicity and found to be below the threshold of toxicological concern (TTC), indicating a favorable safety profile for human exposure .

2.2 Environmental Impact

Environmental assessments have also been conducted to evaluate the ecological safety of this compound. The results suggest minimal environmental risk when used in consumer products, aligning with the guidelines set forth by regulatory bodies .

Potential Therapeutic Applications

3.1 Antimicrobial Properties

Recent studies have begun to explore the antimicrobial properties of this compound. Preliminary findings suggest that it may exhibit inhibitory effects against certain bacterial strains, indicating potential for development as a natural preservative or therapeutic agent .

3.2 Role in Plant Defense Mechanisms

Research has indicated that volatile compounds similar to this compound play a role in plant defense mechanisms against pathogens and pests. This insight opens avenues for further investigation into its application in agriculture as a natural pesticide or growth enhancer .

Comprehensive Data Table

The following table summarizes key findings related to the applications of this compound:

Case Studies

5.1 Fragrance Safety Assessment

A comprehensive safety assessment conducted by the Research Institute for Fragrance Materials (RIFM) evaluated this compound's safety in cosmetic formulations. The assessment concluded that this compound does not present a significant risk for skin sensitization or irritation when used within recommended concentrations .

5.2 Antimicrobial Research

A recent study investigated the antimicrobial efficacy of various volatile compounds, including this compound, against common foodborne pathogens. Results indicated that this compound exhibited notable antimicrobial activity, suggesting its potential as a natural preservative .

Mechanism of Action

The mechanism of action of cycloionone involves its interaction with specific molecular targets and pathways. This compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress .

Comparison with Similar Compounds

α-Ionone: A linear isomer of ionone with a different scent profile.

β-Ionone: Another linear isomer with applications in the fragrance industry.

Cycloionone’s cyclic structure makes it more stable and less reactive compared to its linear counterparts, which can be advantageous in certain applications .

Biological Activity

Cycloionone is a cyclic ketone that has garnered interest in various fields, particularly in flavor and fragrance chemistry, due to its unique olfactory properties. This article explores the biological activity of this compound, focusing on its chemical structure, potential health effects, and applications in the food and fragrance industries.

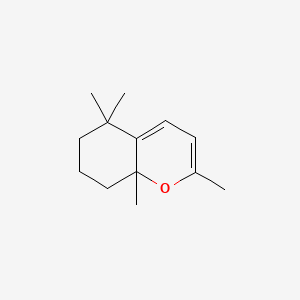

Chemical Structure and Properties

This compound is characterized by its distinctive cyclopentanone ring structure, which contributes to its volatility and aromatic qualities. The molecular formula of this compound is C9H14O, and its structure can be represented as follows:

Biological Activity

1. Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against various pathogens. A study conducted on its efficacy against bacteria such as Staphylococcus aureus and Escherichia coli demonstrated significant inhibition zones, suggesting its potential as a natural preservative in food products . The compound's mechanism of action appears to involve disruption of bacterial cell membranes, leading to cell lysis.

2. Antioxidant Activity

This compound has also been investigated for its antioxidant properties. In vitro assays revealed that it scavenges free radicals effectively, which may contribute to its potential health benefits in preventing oxidative stress-related diseases . The antioxidant capacity was quantified using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, where this compound showed a significant reduction in DPPH radical concentration.

Case Studies

Several case studies highlight the application of this compound in different contexts:

- Food Preservation : A case study evaluated the use of this compound as a natural preservative in fruit juices. Results indicated that adding this compound significantly extended the shelf life of juices by inhibiting microbial growth while maintaining sensory qualities .

- Fragrance Development : In the fragrance industry, this compound is utilized for its pleasant aroma reminiscent of floral and fruity notes. A study on consumer preferences found that fragrances containing this compound were favored for their freshness and complexity, leading to increased sales in perfumery .

Research Findings

Recent research findings provide deeper insights into the biological activity of this compound:

Properties

CAS No. |

5552-30-7 |

|---|---|

Molecular Formula |

C13H20O |

Molecular Weight |

192.30 g/mol |

IUPAC Name |

2,5,5,8a-tetramethyl-7,8-dihydro-6H-chromene |

InChI |

InChI=1S/C13H20O/c1-10-6-7-11-12(2,3)8-5-9-13(11,4)14-10/h6-7H,5,8-9H2,1-4H3 |

InChI Key |

KYOSLSFHZKIUEM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C2C(CCCC2(O1)C)(C)C |

boiling_point |

240.00 °C. @ 760.00 mm Hg |

density |

0.950-0.955 |

physical_description |

Clear liquid |

solubility |

Insoluble in water soluble (in ethanol) |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.